4-[2-(Difluoromethoxy)anilino]-4-oxobutanoic acid
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Overview
Description
4-[2-(Difluoromethoxy)anilino]-4-oxobutanoic acid is a chemical compound with the molecular formula C11H9F2NO4 It is characterized by the presence of a difluoromethoxy group attached to an aniline moiety, which is further connected to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Difluoromethoxy)anilino]-4-oxobutanoic acid typically involves the reaction of 2-(difluoromethoxy)aniline with a suitable butanoic acid derivative. One common method involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the aniline and the butanoic acid derivative. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient and controlled production of the compound by continuously feeding the reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-(Difluoromethoxy)anilino]-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The difluoromethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen atoms.
Substitution: Substituted products with new functional groups replacing the difluoromethoxy group.
Scientific Research Applications
4-[2-(Difluoromethoxy)anilino]-4-oxobutanoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(Difluoromethoxy)anilino]-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may exert its effects by inhibiting enzyme activity or modulating receptor signaling pathways, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)aniline: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Methylthio)aniline: Contains a methylthio group instead of a difluoromethoxy group.
2-(Trifluoromethoxy)aniline: Similar structure but with the trifluoromethoxy group in a different position.
Uniqueness
4-[2-(Difluoromethoxy)anilino]-4-oxobutanoic acid is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[2-(difluoromethoxy)anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO4/c12-11(13)18-8-4-2-1-3-7(8)14-9(15)5-6-10(16)17/h1-4,11H,5-6H2,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMRXDIDSHESRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCC(=O)O)OC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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